Lipophilicity (LogP) Differentiation from Unsubstituted and Regioisomeric Aminopyrimidines
The predicted octanol-water partition coefficient (LogP) for N-methylpyrimidin-5-amine is 0.5913, which is significantly higher than that of the unsubstituted 5-aminopyrimidine (LogP 0.09) and moderately lower than the more lipophilic 4-aminopyrimidine (LogP 0.64) [1][2]. This intermediate lipophilicity profile suggests a balanced permeability and solubility that is distinct from both the highly polar unsubstituted analog and the more lipophilic regioisomer, which can influence both biological membrane penetration and synthetic handling.
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | 0.5913 |
| Comparator Or Baseline | 5-Aminopyrimidine: 0.09; 4-Aminopyrimidine: 0.64 |
| Quantified Difference | N-methyl vs. 5-amino: +0.50 (6.6-fold increase in partition); vs. 4-amino: -0.05 (11% decrease) |
| Conditions | ACD/Labs Percepta or similar algorithm predictions (standardized computational models) |
Why This Matters
This LogP value influences the compound's behavior in partitioning between aqueous and organic phases, impacting extraction efficiency, chromatographic purification, and predicted membrane permeability in early-stage drug discovery [3].
- [1] Molbase. 5-Pyrimidinamine, N-methyl- (40492-24-8). View Source
- [2] Molbase. 4-Aminopyrimidine (591-54-8). View Source
- [3] PubChem. 5-Aminopyrimidine (591-55-9). View Source
